molecular formula C8H6F3N3 B13590000 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Katalognummer: B13590000
Molekulargewicht: 201.15 g/mol
InChI-Schlüssel: WCBOCYZWHYEGHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring significantly influences its chemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoromethyl ketones under acidic conditions to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods often utilize high-throughput techniques such as continuous flow chemistry to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H6F3N3

Molekulargewicht

201.15 g/mol

IUPAC-Name

1-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H6F3N3/c1-14-4-13-7-6(14)2-5(3-12-7)8(9,10)11/h2-4H,1H3

InChI-Schlüssel

WCBOCYZWHYEGHO-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C=C(C=N2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.